Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid
CAS No.:
Cat. No.: VC18055466
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO5 |
|---|---|
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]oxyacetic acid |
| Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-8(5-7)16-6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
| Standard InChI Key | SUFFQVADAGUVRO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C1)OCC(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The compound’s molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol . Discrepancies in earlier reports (e.g., C₁₂H₂₁NO₄) likely stem from typographical errors, as PubChem and vendor catalogs uniformly confirm the C₁₁H₁₉NO₅ formulation .
Stereochemical Configuration
The "rac" designation indicates a racemic mixture of the (1R,3R) and (1S,3S) enantiomers . This stereochemical complexity is critical for its interactions with biological targets, as enantiomers often exhibit distinct pharmacological profiles.
Functional Groups and Reactivity
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Cyclobutyl Ring: A four-membered carbocycle introducing ring strain, which enhances reactivity in ring-opening or functionalization reactions.
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Boc-Protected Amino Group: The tert-butoxycarbonyl group shields the amine, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .
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Acetic Acid Moiety: Provides a carboxylate functional group for conjugation or salt formation, enhancing solubility in aqueous media .
Table 1: Key Structural Descriptors
Synthesis and Manufacturing
General Synthetic Route
While detailed protocols are proprietary, synthesis typically involves:
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Cyclobutane Ring Formation: Via [2+2] photocycloaddition or ring-closing metathesis to construct the strained cyclobutyl core.
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Boc Protection: Introduction of the tert-butoxycarbonyl group to the amine using di-tert-butyl dicarbonate under basic conditions .
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Etherification: Coupling the Boc-protected aminocyclobutanol with a bromoacetic acid derivative to install the acetic acid sidechain .
Reaction conditions (temperature, catalysts, and solvents) are tightly controlled to maximize yield and purity, which suppliers report as ≥95% .
Chemical Reactivity and Functionalization
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the free amine for further functionalization . This step is pivotal in prodrug synthesis or peptide coupling.
Carboxylate Utilization
The acetic acid moiety participates in:
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Esterification: Reaction with alcohols to form esters, improving lipid solubility.
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Amide Bond Formation: Condensation with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Cyclobutane Ring Reactivity
The strained cyclobutane ring undergoes:
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Ring-Opening Polymerization: In the presence of radical initiators, forming polycyclic structures.
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Electrophilic Addition: Reactivity with halogens or epoxides at the ring’s unsaturated bonds.
Comparative Analysis with Structural Analogs
Analog 1: rac-(1R,3R)-3-{[(tert-Butoxy)Carbonyl]Amino}-1-Methanesulfonylcyclobutane-1-Carboxylic Acid
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Structural Difference: Methanesulfonyl group replaces the acetic acid moiety.
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Impact: Enhanced solubility and stability due to the sulfonyl group’s electron-withdrawing effects.
Analog 2: 2-((1R,3R)-3-((tert-Butoxy)Carbonyl)Amino)Cyclobutyl)Acetic Acid
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Structural Difference: Lacks the ether oxygen, directly linking the cyclobutane to the acetic acid.
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Impact: Reduced conformational flexibility and altered pharmacokinetics .
Table 2: Comparative Properties of Cyclobutane Derivatives
| Compound | Molecular Formula | Functional Groups | Key Applications |
|---|---|---|---|
| Target Compound | C₁₁H₁₉NO₅ | Boc-amine, ether, carboxylic acid | Peptide synthesis, prodrugs |
| rac-(1R,3R)-3-Boc-Amino-1-Ms-Cyclobutane | C₁₀H₁₇NO₅S | Boc-amine, sulfonyl, carboxylic acid | Enzyme inhibition |
| 2-((1R,3R)-3-Boc-Amino)Cyclobutyl Acetic Acid | C₁₁H₁₉NO₄ | Boc-amine, carboxylic acid | Drug delivery systems |
Challenges and Future Directions
Undocumented Physicochemical Data
Critical parameters like melting point, solubility, and logP remain uncharacterized, hindering formulation studies .
Enantiomeric Resolution
Separating the (1R,3R) and (1S,3S) enantiomers via chiral chromatography or enzymatic resolution could unlock stereospecific bioactivity .
In Vivo Profiling
Pharmacokinetic and toxicological studies are essential to evaluate therapeutic potential and safety .
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